molecular formula C12H16O2 B12594554 Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate CAS No. 651046-47-8

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate

Katalognummer: B12594554
CAS-Nummer: 651046-47-8
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: HWYZNJRAUNSERX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate is a chemical compound with the molecular formula C10H12O2. It is characterized by a cycloheptatriene ring substituted with an ethyl group and an ester functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate typically involves the esterification of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 4-ethylcyclohepta-2,4,6-triene-1-carboxylic acid.

    Reduction: Formation of 4-ethylcyclohepta-2,4,6-triene-1-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors. The cycloheptatriene ring can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate can be compared with other similar compounds such as:

    Ethyl cyclohepta-2,4,6-triene-1-carboxylate: Lacks the ethyl substitution on the ring, resulting in different reactivity and properties.

    Mthis compound: Similar structure but with a methyl ester group, leading to variations in chemical behavior.

    4-Ethylcyclohepta-2,4,6-triene-1-carboxylic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.

This compound stands out due to its unique combination of a cycloheptatriene ring and an ester functional group, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

651046-47-8

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

ethyl 4-ethylcyclohepta-2,4,6-triene-1-carboxylate

InChI

InChI=1S/C12H16O2/c1-3-10-6-5-7-11(9-8-10)12(13)14-4-2/h5-9,11H,3-4H2,1-2H3

InChI-Schlüssel

HWYZNJRAUNSERX-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=CC(C=C1)C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.